2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide
Description
Properties
IUPAC Name |
2,5-dimethyl-1-phenylpyrrole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-8-12(13(17)15-14)10(2)16(9)11-6-4-3-5-7-11/h3-8H,14H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXKLRZWUZJNHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide typically involves the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions . The general reaction scheme is as follows:
Starting Material: 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
Reagent: Hydrazine hydrate
Solvent: Ethanol
Conditions: Reflux
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in several chemical reactions, including:
- Oxidation: Can be oxidized to form pyrrole derivatives.
- Reduction: The carbohydrazide group can be reduced to yield amines or alcohols.
- Substitution Reactions: Electrophilic and nucleophilic substitutions can occur at the pyrrole ring or phenyl group.
Research has shown that this compound exhibits notable biological activities:
Antimicrobial Properties:
Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antibacterial agent comparable to established antibiotics.
Anticancer Activity:
The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it interacts effectively with proteins involved in cancer cell proliferation. In vitro assays have shown that it induces apoptosis in cancer cell lines, indicating its potential as a therapeutic agent targeting cancer through modulation of apoptotic pathways .
Industrial Applications
Beyond its research applications, this compound is utilized in various industrial processes:
Dyes and Pigments Production:
The compound is employed in the production of specialty chemicals such as dyes and pigments due to its reactive nature and ability to form complex structures.
Pharmaceutical Development:
Ongoing research aims to explore its use in drug development for treating various diseases. Its unique structural features make it a candidate for further investigation in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Heterocycle Core Differences :
- Pyrrole (target compound) has two nitrogen atoms in a five-membered aromatic ring, enabling π-π stacking and resonance stabilization.
- Pyrrolidine (compound in ) is a saturated ring with one nitrogen, reducing aromaticity but increasing flexibility.
- Pyrazole (compound in ) contains two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability.
The 4-benzohydrazide group in the pyrrole analogs () introduces additional aromaticity and steric bulk, which may influence binding interactions in biological targets.
Synthesis Methods :
- The use of HBTU/DIPEA coupling in DMF () ensures efficient amide bond formation under mild conditions, whereas acid-catalyzed condensation () is simpler but less selective.
Challenges and Limitations
Biological Activity
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the carbohydrazide group enhances its reactivity and biological profile, making it a candidate for various therapeutic applications, including antimicrobial and anticancer properties.
The synthesis of this compound typically involves the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde with hydrazine hydrate in ethanol under reflux conditions. This method yields the desired compound with good purity and yield, allowing for further biological evaluation .
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. In a study evaluating various pyrrole derivatives, this compound showed significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics, indicating its potential as an antibacterial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A molecular docking study suggested that this compound interacts effectively with key proteins involved in cancer cell proliferation. In vitro assays demonstrated that it induces apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways .
The biological activity of this compound can be attributed to its ability to bind to specific molecular targets. It may inhibit enzymes involved in cellular processes such as proliferation and survival, thereby exerting its antimicrobial and anticancer effects. The exact molecular pathways remain an area for further research .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| 2,5-Dimethyl-1-phenylpyrrole | Moderate | Low | Lacks carbohydrazide group |
| 1-(4-Chlorobenzyl)-2,5-dimethylpyrrole | High | Moderate | Contains halogen substituent |
| This compound | High | High | Presence of carbohydrazide enhances reactivity |
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antibacterial Study : A recent study evaluated the compound against a panel of bacteria. Results indicated that it had an MIC value of 12.5 µg/mL against S. aureus, comparable to standard antibiotics .
- Cancer Cell Line Study : In vitro tests on breast cancer cell lines showed that treatment with this compound led to a significant reduction in cell viability after 48 hours, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
